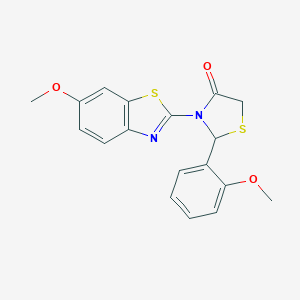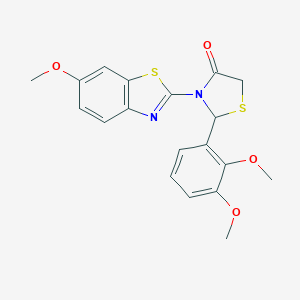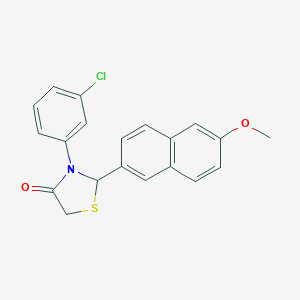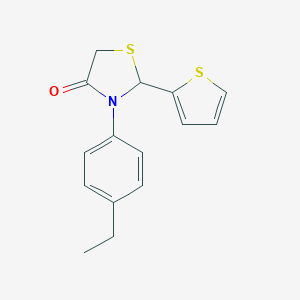![molecular formula C24H24ClN5O B504615 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504615.png)
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-component reactions. One common method is the cyclocondensation reaction, which can be performed under both conventional and green synthesis conditions. For instance, a one-pot multi-component reaction involving 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and malononitrile can yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Scientific Research Applications
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly as a CDK2 inhibitor, which targets tumor cells selectively.
Antimicrobial Activity: The compound has demonstrated moderate to strong antimicrobial activity against various microbial strains.
Anticancer Activity: Studies have shown its efficacy against renal cancer cell lines and other cancer types.
Pharmacological Potential: It has been explored for its potential in treating diseases like Parkinson’s, CNS cancer, and human leukemia.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidin-4-ol: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its CDK2 inhibitory activity.
1-Phenyl-3-methyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thiol: Evaluated for its antimicrobial properties.
Properties
Molecular Formula |
C24H24ClN5O |
|---|---|
Molecular Weight |
433.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methylpiperidin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24ClN5O/c1-16-11-13-28(14-12-16)19-7-9-20(10-8-19)29-17(2)27-23-22(24(29)31)15-26-30(23)21-5-3-18(25)4-6-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
FCPILGUUNQWDPT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504533.png)
![4-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504534.png)
![tert-butyl 6-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate](/img/structure/B504535.png)
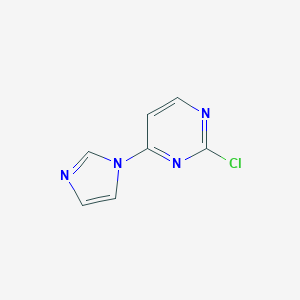
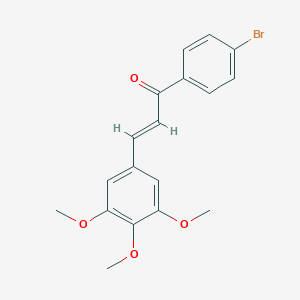
![2-(2-Thienyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B504540.png)
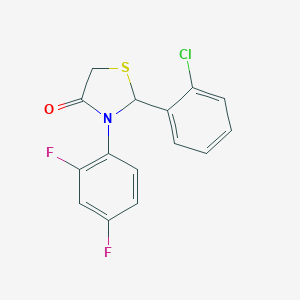
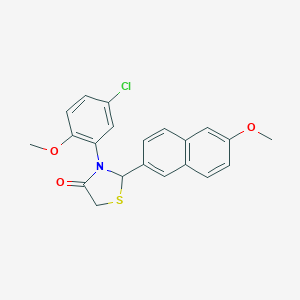
![2-[4-(Benzyloxy)phenyl]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B504544.png)
